4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide
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Overview
Description
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C12H15Cl2NO2S It is characterized by the presence of two chlorine atoms, a cyclopentyl group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by chlorination and subsequent introduction of the cyclopentyl and methyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and chlorinating agents like thionyl chloride or phosphorus pentachloride. The final step involves the reaction of the intermediate with cyclopentylamine under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also in place to handle the hazardous reagents and by-products generated during the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-N-cyclopentylbenzenesulfonamide: Lacks the methyl group, resulting in different chemical and biological properties.
4,5-dichloro-N-cyclopentyl-2-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and biological activity.
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide: Similar structure but with different substituents on the benzene ring, affecting its overall properties
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine atoms and the cyclopentyl group enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-8-6-10(13)11(14)7-12(8)18(16,17)15-9-4-2-3-5-9/h6-7,9,15H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZQYVDLVHHBNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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